2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-(butylsulfonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-2-3-12-27(25,26)21-14-8-10-15(11-9-14)23-20-16(19-22-23)17(24)18-13-6-4-5-7-13/h8-11,13,21H,2-7,12H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAVDUJDKQTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the corresponding amine with butylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Cyclopentyl Moiety: The final step involves coupling the intermediate with cyclopentylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two tetrazole derivatives from and , as well as triazole-thione analogs from , to highlight key differences in substituents and properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Differences and Implications
Tetrazole vs. Triazole-thiones (e.g., compounds 7–9 in ) exhibit tautomerism (thione vs. thiol forms), which is absent in tetrazoles .
Substituent Effects: Butylsulfonamido vs. Cyclopentyl Carboxamide vs. Trifluoroethyl/Hydroxyphenyl: The cyclopentyl group increases steric bulk and lipophilicity relative to the smaller, polar trifluoroethyl () or hydroxyphenyl () moieties. This may influence membrane permeability and target binding .
Spectral Characterization :
- IR spectra of the target compound would likely show a strong C=O stretch (~1660–1680 cm⁻¹) from the carboxamide, similar to and . In contrast, triazole-thiones () lack C=O but exhibit C=S stretches (~1247–1255 cm⁻¹) .
Biological Activity
The compound 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has gained attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific compound under review has shown promise in several areas:
-
Antimicrobial Activity :
- Studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of effectiveness depending on the substituents attached to the tetrazole ring .
- Anti-inflammatory Effects :
- Analgesic Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole derivatives, providing insights into their mechanisms and applications:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anti-inflammatory Mechanism : It is hypothesized that it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thus alleviating inflammation.
- Analgesic Mechanism : Similar compounds have been shown to modulate pain pathways by interacting with opioid receptors or inhibiting inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
